(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
Beschreibung
(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a thiazolidinone derivative characterized by a furan-2-ylmethylene substituent at the 5-position of the heterocyclic core and an ethanesulfonic acid group at the 3-position. The compound’s structure combines a thioxothiazolidin-4-one scaffold with a conjugated furan ring, which confers unique electronic and steric properties. This sulfonic acid-functionalized derivative is hypothesized to exhibit enhanced water solubility compared to non-polar analogs, making it a candidate for biological applications requiring aqueous compatibility .
Eigenschaften
IUPAC Name |
2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5S3/c12-9-8(6-7-2-1-4-16-7)18-10(17)11(9)3-5-19(13,14)15/h1-2,4,6H,3,5H2,(H,13,14,15)/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTAGYINGRQDJC-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a complex organic compound characterized by its unique structural elements, including a furan ring and a thioxothiazolidinone moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Key Structural Features
- Furan Ring : Contributes to the compound's electron-rich character, enhancing its reactivity and interaction with biological targets.
- Thioxothiazolidinone Moiety : Known for its biological activity, this structure is pivotal in mediating the compound's pharmacological effects.
Biological Activity Overview
Research into the biological activity of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid has revealed several promising avenues:
Anticancer Properties
Studies indicate that derivatives of thioxothiazolidinone compounds exhibit moderate to strong antiproliferative activity against various cancer cell lines. For instance, compounds related to this structure have shown significant cytotoxic effects in human leukemia cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that it can inhibit bacterial growth and biofilm formation, which are critical factors in chronic infections .
The precise mechanism of action for (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is not fully elucidated. However, it is believed to interact with specific enzymes and receptors, potentially modulating various biochemical pathways. The presence of the furan ring may enhance binding affinity to molecular targets, leading to observed biological effects .
Research Findings
Case Studies
- Antiproliferative Activity : In a study involving various thioxothiazolidinone derivatives, compounds similar to (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid were tested for their cytotoxic effects on human leukemia cells. Results indicated that specific derivatives induced significant apoptosis and cell cycle arrest at certain concentrations .
- Antimicrobial Efficacy : A comprehensive evaluation of synthesized thioxothiazolidinone compounds highlighted their effectiveness against multiple bacterial strains. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound is characterized by its unique thiazolidinone structure, which contributes to its biological activities. The molecular formula is with a molecular weight of 454.5 g/mol. Its structure includes a furan moiety, which is known for its role in various biological activities.
Medicinal Applications
-
Antimicrobial Activity
- Research indicates that compounds with thiazolidinone structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazolidinones, including the target compound, showed effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
- Antioxidant Properties
- Anti-inflammatory Effects
-
Study on Antimicrobial Efficacy
- A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiazolidinone derivatives, including the target compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option for resistant infections .
- Evaluation of Antioxidant Properties
-
Anti-inflammatory Mechanism Investigation
- A study focused on the anti-inflammatory mechanism revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its role in modulating inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
- Substituent Effects : The furan-2-ylmethylene group in the target compound provides π-conjugation and moderate electron-withdrawing effects, contrasting with the electron-rich indole () or bulky chlorophenyl groups (). These differences influence binding affinity to biological targets .
- Solubility : Sulfonic acid derivatives (target compound, –9) generally exhibit higher aqueous solubility than carboxylic acid analogs (), though this may reduce cell membrane penetration .
Computational and Functional Insights
- Similarity Analysis : Structural similarity metrics (e.g., Tanimoto coefficients) would classify these compounds as analogs due to shared core scaffolds, but differences in substituents significantly alter pharmacophore profiles ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
